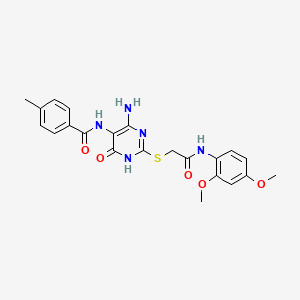
N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
Description
N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a pyrimidinone derivative characterized by a 1,6-dihydropyrimidin-6-one core. Key structural features include:
- A 4-methylbenzamide group at position 5 of the pyrimidinone ring.
- A 4-amino substituent at position 2.
- A thioether linkage at position 2, connected to a 2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl side chain.
This compound’s synthesis likely involves coupling reactions between functionalized pyrimidinone intermediates and thioether-containing precursors, as inferred from analogous procedures in pyrimidine chemistry (e.g., cesium carbonate-mediated nucleophilic substitutions in dry DMF, as described in ). Characterization via $ ^1H $ NMR, IR, and mass spectrometry (MS) is standard for such derivatives, with NMR data revealing distinct chemical shifts for protons in the pyrimidinone core and substituents.
Properties
IUPAC Name |
N-[4-amino-2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S/c1-12-4-6-13(7-5-12)20(29)25-18-19(23)26-22(27-21(18)30)33-11-17(28)24-15-9-8-14(31-2)10-16(15)32-3/h4-10H,11H2,1-3H3,(H,24,28)(H,25,29)(H3,23,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMCTNDCWQNOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Thienopyrimidine derivatives (e.g., ) exhibit higher lipophilicity due to aromatic thiophene and CF$_3$ groups, improving membrane permeability but reducing aqueous solubility.
- Pyrimidine amines (e.g., ) prioritize crystallinity via intramolecular hydrogen bonds, critical for solid-state stability.
Substituent Effects on Bioactivity and Physicochemical Properties
Thioether vs. Sulfonamide Linkages
- Target Compound : The thioether group (–S–) enhances metabolic stability compared to sulfonamides (–SO$_2$–NH–).
- 3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (VII) (): Hexylthio chain increases hydrophobicity (logP ~2.8*). Sulfonamide group enables hydrogen bonding with biological targets (e.g., enzymes).
Methoxy vs. Trifluoromethyl Groups
- 2,4-Dimethoxyphenyl (Target Compound): Electron-donating methoxy groups improve solubility in polar solvents (e.g., DMSO).
- Trifluoromethylphenoxy (): Electron-withdrawing CF$_3$ reduces basicity but enhances binding to hydrophobic pockets in proteins.
NMR Spectral Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


